5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with a methoxy group at the 5-position, a methyl group at the 4-position, and an aldehyde group at the 3-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring is formed through a condensation reaction.
Introduction of the Aldehyde Group: The aldehyde group is introduced via a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and aldehyde groups.
4-Methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the methoxy and aldehyde groups.
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde: Lacks the methoxy and methyl groups.
Uniqueness
5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the presence of both the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the aldehyde group makes it a versatile compound for various chemical transformations and biological applications .
Properties
IUPAC Name |
5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-8(14-2)4-12-10-9(6)7(5-13)3-11-10/h3-5H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZGOBWINPJHMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1OC)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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